molecular formula C21H22N4O5S B11006774 methyl 2-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

methyl 2-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B11006774
M. Wt: 442.5 g/mol
InChI Key: PRIVQHUMHUJLQH-UHFFFAOYSA-N
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Description

Methyl 2-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of methyl 2-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves several steps. The synthetic route typically includes the following steps:

    Formation of the pyridazinone ring: This step involves the reaction of a suitable precursor with hydrazine to form the pyridazinone ring.

    Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the pyridazinone ring with a methoxyphenyl group.

    Formation of the thiazole ring: This step involves the reaction of a suitable precursor with a thioamide to form the thiazole ring.

    Esterification: This step involves the reaction of the carboxylic acid group with methanol to form the methyl ester.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Methyl 2-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: This compound can be reduced to form various reduction products, depending on the conditions and reagents used.

    Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.

    Hydrolysis: This compound can undergo hydrolysis to form the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acidic or basic conditions for hydrolysis.

Scientific Research Applications

Methyl 2-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several scientific research applications, including:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: This compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Methyl 2-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can be compared with other similar compounds, such as:

    Methyl 3-(((2,6-dimethylphenoxy)acetyl)amino)benzoate: This compound has a similar structure but differs in the substitution pattern on the aromatic ring.

    Methyl 2-(((2-methylphenoxy)acetyl)amino)benzoate: This compound has a similar structure but differs in the substitution pattern on the aromatic ring.

    Methyl 4-(((2,6-dimethylphenoxy)acetyl)amino)benzoate: This compound has a similar structure but differs in the substitution pattern on the aromatic ring.

The uniqueness of this compound lies in its specific combination of functional groups and substitution patterns, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H22N4O5S

Molecular Weight

442.5 g/mol

IUPAC Name

methyl 2-[[2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C21H22N4O5S/c1-12(2)19-18(20(28)30-4)23-21(31-19)22-16(26)11-25-17(27)9-8-15(24-25)13-6-5-7-14(10-13)29-3/h5-10,12H,11H2,1-4H3,(H,22,23,26)

InChI Key

PRIVQHUMHUJLQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC)C(=O)OC

Origin of Product

United States

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